molecular formula C12H14N6O4 B5776768 6-[(4-METHOXY-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)OXY]-3-PYRIDAZINOL

6-[(4-METHOXY-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)OXY]-3-PYRIDAZINOL

Cat. No.: B5776768
M. Wt: 306.28 g/mol
InChI Key: RAVQCMLXRGYPDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-METHOXY-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)OXY]-3-PYRIDAZINOL is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a morpholine ring, and a pyridazinol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction is carried out in a solvent mixture of dioxane and water, with sodium carbonate as a base . The reaction conditions include heating the mixture to 70-80°C, which facilitates the displacement of chlorine atoms by the nucleophiles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance the reaction efficiency and yield . This method allows for the rapid heating of the reaction mixture, reducing the reaction time and improving the overall productivity.

Chemical Reactions Analysis

Types of Reactions

6-[(4-METHOXY-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)OXY]-3-PYRIDAZINOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-triazine derivatives, while oxidation can produce triazine oxides .

Scientific Research Applications

6-[(4-METHOXY-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)OXY]-3-PYRIDAZINOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(4-METHOXY-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)OXY]-3-PYRIDAZINOL involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or interfere with DNA replication, leading to antibacterial effects . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(4-METHOXY-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)OXY]-3-PYRIDAZINOL is unique due to its combination of a triazine ring, morpholine ring, and pyridazinol moiety. This unique structure imparts specific chemical and biological properties, making it valuable for diverse applications in medicinal chemistry, agriculture, and materials science .

Properties

IUPAC Name

3-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)oxy]-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O4/c1-20-11-13-10(18-4-6-21-7-5-18)14-12(15-11)22-9-3-2-8(19)16-17-9/h2-3H,4-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVQCMLXRGYPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)OC3=NNC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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